

potential isomers of 2-amino-4-methylacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(2-Amino-4-methylphenyl)ethanone
Cat. No.:	B045005

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An In-depth Technical Guide to the Potential Isomers of 2-Amino-4-methylacetophenone for Drug Development Professionals

Introduction

In the fields of medicinal chemistry and drug development, the precise understanding of molecular structure is paramount. Isomerism, where compounds share the same molecular formula but differ in atomic arrangement, can lead to profound variations in physicochemical properties, biological activity, and toxicological profiles.^[1] Substituted acetophenones are crucial intermediates and structural motifs in the synthesis of a wide range of pharmaceuticals. This technical guide provides a comprehensive analysis of the potential constitutional isomers of 2-amino-4-methylacetophenone ($C_9H_{11}NO$), focusing on their identification, characterization, and the implications of their structural differences.^{[2][3]}

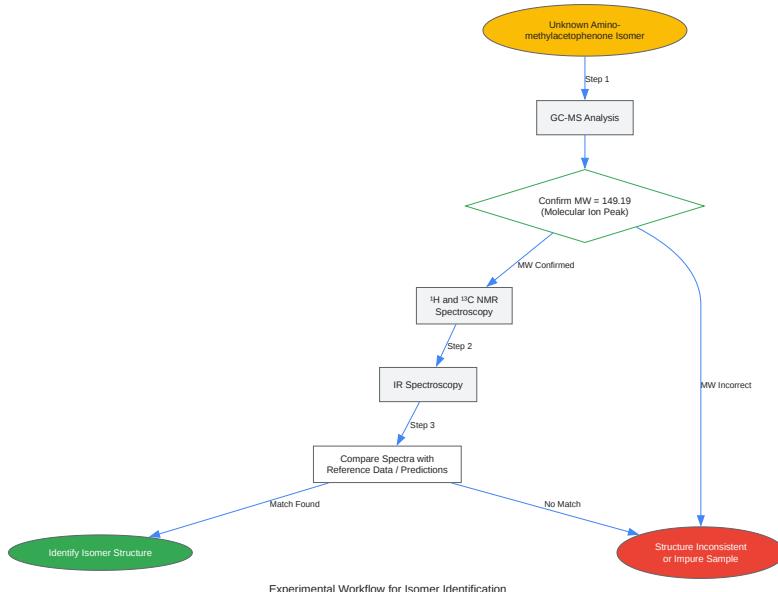
The relative positions of the amino ($-NH_2$) and methyl ($-CH_3$) groups on the acetophenone scaffold significantly influence the molecule's electronic environment, steric hindrance, and potential for hydrogen bonding.^[4] These factors, in turn, dictate reactivity, spectroscopic signatures, and interactions with biological targets such as enzymes and receptors.^{[1][2]} This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows to facilitate the unambiguous identification and strategic utilization of these isomers.

Potential Positional Isomers of Amino-Methyl-Acetophenone

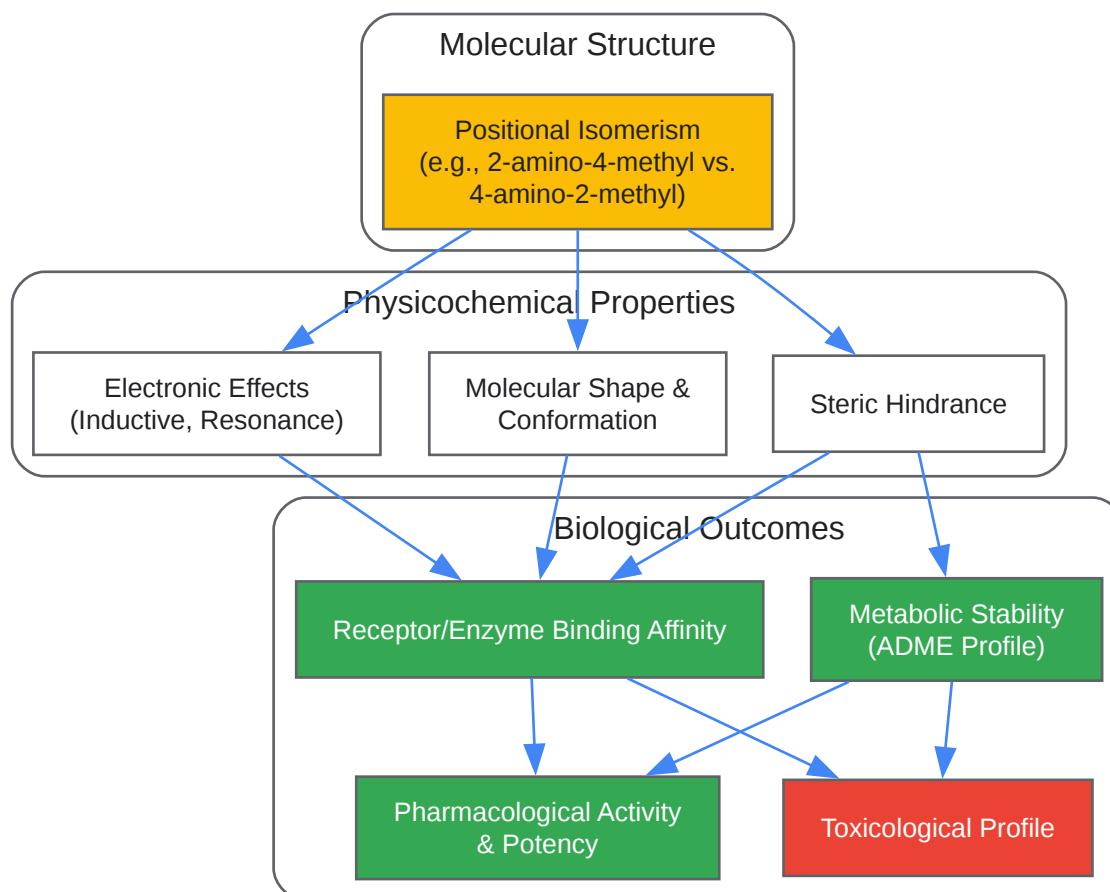
The core structure is acetophenone, with an acetyl group (-COCH₃) defining position 1 on the phenyl ring. The ten unique positional isomers are generated by arranging the amino and methyl groups on the remaining five positions (2 through 6).

2-Amino-3-methylacetophenone 2-Amino-4-methylacetophenone 2-Amino-5-methylacetophenone 2-Amino-6-methylacetophenone 3-Amino-2-methylacetophenone 3-Amino-4-methylacetophenone 3-Amino-5-methylacetophenone 4-Amino-2-methylacetophenone 4-Amino-3-methylacetophenone 5-Amino-2-methylacetophenone

Positional Isomers of Amino-Methyl-Acetophenone



Experimental Workflow for Isomer Identification



Impact of Isomer Structure on Biological Activity

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- To cite this document: BenchChem. [potential isomers of 2-amino-4-methylacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045005#potential-isomers-of-2-amino-4-methylacetophenone\]](https://www.benchchem.com/product/b045005#potential-isomers-of-2-amino-4-methylacetophenone)

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